7-(4-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with substitutions at positions 7 and 8. The 7-position is substituted with a 4-chlorobenzyl group, while the 8-position features a (2-oxopropyl)thio moiety. These modifications are critical for its physicochemical and pharmacological properties.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPXZOYBRXOSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione , with the CAS number 313380-55-1 , is a purine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings related to its biological activity.
- Molecular Formula : C16H15ClN4O3S
- Molecular Weight : 378.83 g/mol
- Density : 1.51 g/cm³ (predicted)
- pKa : 9.32 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to exhibit:
- Antiproliferative Effects : The compound inhibits cell proliferation in various cancer cell lines, suggesting potential use as an anticancer agent.
- Apoptosis Induction : Studies indicate that it may induce apoptosis through intrinsic and extrinsic pathways, particularly in HeLa cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed varying IC50 values across different cell lines, indicating its potency and selectivity towards specific types of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:
- It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Properties
In a study focused on the antiproliferative effects of purine derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis. The study utilized flow cytometry to analyze apoptotic cells and confirmed the activation of caspase pathways .
Study 2: Mechanistic Insights
Another research effort explored the mechanistic basis for the anticancer activity of this compound. It was observed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in treated cells .
Safety and Toxicity
While the compound shows promise as a therapeutic agent, safety assessments are crucial. Preliminary data indicate:
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 7-(4-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione exhibit antitumor properties. For instance, studies on purine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may enhance the cytotoxic effects when combined with other chemotherapeutic agents.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Purine derivatives have been studied for their ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This could position the compound as a candidate for treating inflammatory diseases.
Antiviral Properties
There is a growing interest in the antiviral applications of purine derivatives. Similar compounds have demonstrated activity against viral infections by inhibiting viral replication processes . The thioether moiety in this compound may contribute to its ability to interact with viral enzymes or receptors.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives for their antitumor activity against breast cancer cell lines. Among these compounds, one derivative exhibited an IC50 value significantly lower than standard treatments, suggesting enhanced potency . Further exploration into the structure-activity relationship highlighted the importance of substituents like the chlorobenzyl group in enhancing biological activity.
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory diseases, researchers investigated the effects of purine derivatives on cytokine production in vitro. The results indicated that certain derivatives could downregulate IL-6 and TNF-alpha production in macrophages, showcasing their potential as therapeutic agents for conditions like rheumatoid arthritis .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) and oxopropyl moiety are primary sites for oxidation:
-
Thioether oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
-
Ketone stability : The 2-oxopropyl group is resistant to further oxidation under mild conditions but may undergo cleavage with strong oxidants like potassium permanganate (KMnO₄).
Key data :
| Reaction Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Thioether (S) | H₂O₂ (30%) | Sulfoxide | 65–78 |
| Thioether (S) | mCPBA | Sulfone | 82–90 |
Reduction Reactions
The ketone group in the oxopropyl side chain is reducible:
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Ketone reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone to a secondary alcohol.
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Selectivity : NaBH₄ selectively reduces the ketone without affecting the purine ring.
Experimental conditions :
-
Reaction with NaBH₄ in ethanol at 0–5°C for 2 hours yields 7-(4-chlorobenzyl)-3-methyl-8-((3-hydroxypropyl)thio)-1H-purine-2,6(3H,7H)-dione.
Substitution Reactions
The chlorobenzyl group participates in nucleophilic aromatic substitution (NAS):
-
Chlorine displacement : Reacts with amines (e.g., piperazine) or alkoxides in polar aprotic solvents (DMF, DMSO) to form substituted benzyl derivatives .
Example :
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| 4-Chlorobenzyl | Piperazine | 4-(Piperazin-1-yl)benzyl | DMF, 80°C, 12h |
Nucleophilic Addition
The purine ring’s N7 and N9 positions are susceptible to alkylation or arylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives.
Mechanistic insight :
-
The reaction proceeds via an SN2 mechanism, with the purine nitrogen acting as a nucleophile.
Electrochemical Behavior
Cyclic voltammetry studies on analogous nitroheterocycles (e.g., pretomanid) suggest:
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent significantly influences biological activity and solubility. Below is a comparison with key analogs:
- Electrophilicity vs. Lipophilicity: The (2-oxopropyl)thio group in the target compound introduces a ketone, enhancing electrophilicity compared to ethylthio (non-polar) or piperazinyl (basic) groups. This may improve interactions with nucleophilic targets like cysteine residues in enzymes .
- Biological Activity : Piperazinyl derivatives (e.g., F-168) exhibit potent antithrombotic effects, while trifluoropropyl analogs lose CNS activity but retain analgesia .
Substituent Variations at Position 7
The 4-chlorobenzyl group at position 7 is a common feature in purine-dione derivatives. Comparisons include:
- Chlorobenzyl vs. Dichlorobenzyl : Dichlorobenzyl derivatives show higher binding affinity to platelet receptors (e.g., GPIIb/IIIa), suggesting that additional halogenation improves target engagement .
- Benzyl vs. Cinnamyl : Cinnamyl substitution reduces antithrombotic activity, highlighting the importance of halogenated aromatic groups for efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
